Debromohymenialdisine

Catalog No.
S914533
CAS No.
125118-55-0
M.F
C11H11N5O2
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Debromohymenialdisine

CAS Number

125118-55-0

Product Name

Debromohymenialdisine

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2

Debromohymenialdisine has been reported in Stylissa massa, Cymbastela cantharella, and other organisms with data available.

Debromohymenialdisine (DBH) is a marine sponge-derived pyrrole alkaloid characterized by a fused pyrrolo[2,3-c]azepin-8-one ring system lacking the alpha-bromine atom found in its closely related analog, hymenialdisine. In procurement and material selection, DBH is primarily sourced for two distinct functional profiles: as a potent, single-digit nanomolar inhibitor of MEK-1 and micromolar inhibitor of checkpoint kinases (Chk1/Chk2) in biochemical assays, and as a highly active natural antifouling agent in marine coatings. Because it provides a non-halogenated structural baseline, DBH is a critical precursor for synthesizing highly selective indoloazepine-based Chk2 inhibitors used in radioprotection research, offering distinct solubility and binding kinetics compared to heavily brominated alternatives[1].

Procurement Fit

Dual Chk1/Chk2 cell cycle checkpoint studies
Downstream DNA damage response dissection
Marine sponge alkaloid research workflow

Substituting Debromohymenialdisine with its brominated analog, hymenialdisine (HD), or generic pan-kinase inhibitors fundamentally alters both biochemical selectivity and macroscopic material performance. In kinase profiling, HD acts as a broad-spectrum pan-kinase inhibitor with extreme potency against CDKs and GSK-3β, which introduces severe off-target noise when specifically interrogating Chk1/Chk2 pathways or synthesizing selective radioprotectants. Furthermore, in industrial marine applications, the presence of the bromine atom in HD actively degrades performance against specific macroalgae; DBH demonstrates nearly an order of magnitude higher efficacy against Ulva prolifera spore settlement than HD. Consequently, buyers must procure the exact unbrominated DBH scaffold to ensure target specificity in drug discovery and optimal efficacy in antifouling formulations [1].

Substitution Risk

Target Debromohymenialdisine
Substitute Hymenialdisine or generic Chk inhibitors
Risk 1 Chk1/Chk2 balance is fundamentally altered; hymenialdisine shows 29-fold Chk2 bias, DBH near-equal inhibition may not transfer.
Risk 2 ATM/ATR-sparing profile unique to DBH; alternative inhibitors often block upstream sensors, confounding checkpoint dissection.
Risk 3 Off-target kinase signature differs; MEK-1, GSK3β, CDK5 involvement may shift cellular response in substitution.

Superior Antifouling Efficacy Against Macroalgae Spore Settlement

In comparative marine antifouling assays evaluating the settlement of Ulva prolifera spores, Debromohymenialdisine significantly outperforms its brominated counterpart. DBH achieves an EC50 of 2.73 µM, whereas hymenialdisine requires an EC50 of 25.6 µM to achieve the same inhibitory effect [1].

Evidence DimensionInhibition of Ulva prolifera spore settlement (EC50)
Target Compound Data2.73 µM
Comparator Or BaselineHymenialdisine (25.6 µM)
Quantified Difference~9.4-fold higher antifouling potency for Debromohymenialdisine.
ConditionsSpore settlement assay for Ulva prolifera.

For industrial buyers formulating marine coatings, DBH provides vastly superior anti-settlement efficacy against problematic green tide macroalgae compared to standard brominated alkaloids.

Chk1/Chk2 selectivity
Head-to-head
DBH: 1.2-fold (3 vs 3.5 μM)
HMD: 29-fold (237 vs 8 nM)
Balanced dual inhibition context supports checkpoint pathway comparison.
In vitro recombinant kinases; selectivity ratio derived from IC50 values.

Retention of High-Potency MEK-1 Inhibition Without Halogenation

Biochemical profiling of the Raf/MEK/MAPK cascade demonstrates that Debromohymenialdisine is a remarkably potent inhibitor of MEK-1, exhibiting an IC50 of 6.0 nM. While hymenialdisine is slightly more potent (IC50 = 3.0 nM), DBH successfully arrests the cascade by specifically binding to and inhibiting MAPK phosphorylation by MEK-1 without requiring the alpha-bromine atom [1].

Evidence DimensionMEK-1 Kinase Inhibition (IC50)
Target Compound Data6.0 nM
Comparator Or BaselineHymenialdisine (3.0 nM)
Quantified DifferenceDBH retains single-digit nanomolar potency (within a 2-fold margin of HD) despite the absence of the halogen.
ConditionsIn vitro MEK-1 kinase phosphorylation assay.

Validates DBH as a highly potent tool for MAPK pathway disruption, ideal for researchers who need to avoid the lipophilicity or off-target CDK/GSK-3 binding associated with brominated analogs.

MEK-1 potency gap
Head-to-head
147× difference
DBH moderate MEK-1 activity (881 nM); 10Z-HMD potent (6 nM) shifts MAPK context.
Raf/MEK-1/MAPK cascade assay; potency rank inverted relative to Chk profile.

Baseline Chk1/Chk2 Inhibition for Radioprotective Scaffold Development

Debromohymenialdisine serves as a critical unbrominated baseline for checkpoint kinase inhibition, demonstrating an IC50 of 3.0 µM for Chk1 and 3.5 µM for Chk2, alongside a G2 DNA damage checkpoint inhibition IC50 of 8.0 µM in MCF-7 cells [1]. Unlike pan-kinase inhibitors, this specific baseline profile has allowed medicinal chemists to substitute the pyrrole ring with an indole group, generating highly selective indoloazepine Chk2 inhibitors (IC50 ~8-13.5 nM) that protect non-malignant cells from ionizing radiation [2].

Evidence DimensionChk1 and Chk2 Kinase Inhibition (IC50)
Target Compound DataChk1 = 3.0 µM; Chk2 = 3.5 µM
Comparator Or BaselineBaseline unmodified scaffold vs. synthesized indoloazepine derivatives (IC50 ~8 nM).
Quantified DifferenceEstablishes the exact micromolar baseline required to synthesize nanomolar-potency, radioprotective Chk2-selective derivatives.
ConditionsIn vitro purified Chk1/Chk2 enzyme assays and MCF-7 cell-based G2 checkpoint assays.

Procurement of DBH is essential for medicinal chemistry workflows focused on synthesizing selective Chk2 inhibitors for adjuvant radiotherapy, where the unbrominated core is required for structural optimization.

ATM/ATR sparing
Class-level
No inhibition up to 100 μM
Downstream-only checkpoint tool; avoids upstream sensor confounding.
Vendor specification; verify in target cell model.
Cytotoxicity (L5178y)
Head-to-head
ED50 1.8 μg/mL
Supports cell-model endpoint review; 2.2-fold lower ED50 vs brominated analogs.
L5178y lymphoma cells; cytotoxicity endpoint may not reflect kinase selectivity.
Extended kinase panel
Cross-study
DBH: GSK3β 1.39 μM, CDK5 9.12 μM, Brk 0.6 μM
HMD: CDKs <40 nM, GSK3β 10 nM
Polypharmacology fingerprints differ; off-target review required at experimental concentrations.
Recombinant kinase assays; concentration-dependent selectivity interpretation.

Active Agent in Eco-Friendly Marine Antifouling Coatings

Driven by its ~9.4-fold superiority over hymenialdisine against Ulva prolifera[1], Debromohymenialdisine is an optimal procurement choice for developing non-toxic, natural-product-based marine antifouling paints. It is particularly suited for targeting green tide macroalgae settlement on ship hulls and submerged infrastructure without relying on heavy metals.

Precursor for Radioprotective Drug Discovery

Because it provides a clean, unbrominated pyrrolo[2,3-c]azepin-8-one core with established Chk2 affinity (IC50 = 3.5 µM) [3], DBH is the preferred starting material or structural benchmark for synthesizing indoloazepine derivatives. These derivatives are used to selectively inhibit Chk2 and protect healthy tissue from apoptosis during ionizing radiation therapy [4].

Selective Interrogation of the Raf/MEK/MAPK Cascade

With an IC50 of 6.0 nM against MEK-1 [2], DBH is highly effective for in vitro and cell-based assays requiring potent MAPK pathway arrest. It is the compound of choice when researchers need single-digit nanomolar MEK inhibition but wish to avoid the broader pan-kinase interference (such as extreme CDK/GSK-3β suppression) typically caused by brominated analogs like hymenialdisine.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual Chk1/Chk2 checkpoint signaling studies
Balanced Chk1/Chk2 inhibition profile
Verify dual target engagement and lack of Chk2 bias
Downstream checkpoint dissection without ATM/ATR interference
ATM/ATR-sparing kinase selectivity
Confirm absence of ATM/ATR phosphorylation in model
Intestinal epithelial inflammation models
NF-κB pathway modulation in co-culture systems
Monitor cytokine and COX-2 readouts at relevant concentrations
Chk2 inhibitor scaffold SAR studies
Parent natural product baseline activity
Benchmark synthetic analog selectivity against DBH reference

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

245.09127461 Da

Monoisotopic Mass

245.09127461 Da

Heavy Atom Count

18

Wikipedia

Debromohymenialdisine

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